molecular formula C12H17ClN2O3 B2499124 2-Chloro-N-(2-hydroxyethyl)-N-(2-pyridin-2-yloxyethyl)propanamide CAS No. 2411299-74-4

2-Chloro-N-(2-hydroxyethyl)-N-(2-pyridin-2-yloxyethyl)propanamide

Cat. No. B2499124
CAS RN: 2411299-74-4
M. Wt: 272.73
InChI Key: QEQSEHCVCABOND-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxyethyl)-N-(2-pyridin-2-yloxyethyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as CHEP and is a derivative of pyridine.

Mechanism of Action

The mechanism of action of CHEP is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
CHEP has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models. Additionally, CHEP has been shown to have a low toxicity profile, making it an attractive candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using CHEP in lab experiments is its low toxicity profile. This allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on CHEP. One area of interest is the development of new anti-cancer drugs based on CHEP. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use as an anti-inflammatory agent. Finally, the potential use of CHEP in other fields of research, such as materials science, should also be explored.

Synthesis Methods

The synthesis of CHEP involves the reaction of 2-chloro-N-(2-hydroxyethyl)propanamide with 2-pyridin-2-yloxyethanol in the presence of a base. The reaction is carried out under reflux conditions and the resulting product is purified through column chromatography.

Scientific Research Applications

CHEP has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to possess anti-cancer properties and has been used as a lead compound for the development of new anti-cancer drugs. Additionally, CHEP has been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

2-chloro-N-(2-hydroxyethyl)-N-(2-pyridin-2-yloxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3/c1-10(13)12(17)15(6-8-16)7-9-18-11-4-2-3-5-14-11/h2-5,10,16H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQSEHCVCABOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CCO)CCOC1=CC=CC=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-hydroxyethyl)-N-(2-pyridin-2-yloxyethyl)propanamide

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